molecular formula C5H6BrCl B12282054 1-Bromo-3-chlorobicyclo[1.1.1]pentane

1-Bromo-3-chlorobicyclo[1.1.1]pentane

Cat. No.: B12282054
M. Wt: 181.46 g/mol
InChI Key: KSXIUDYIBUAQBW-UHFFFAOYSA-N
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Description

1-Bromo-3-chlorobicyclo[1.1.1]pentane is an organic compound with the chemical formula C5H6BrCl. It is a member of the bicyclo[1.1.1]pentane family, characterized by its unique and highly strained molecular structure. This compound is typically a colorless to pale yellow liquid and is known for its instability, especially under light exposure .

Preparation Methods

The synthesis of 1-Bromo-3-chlorobicyclo[1.1.1]pentane generally involves organic synthesis reactions. The preparation method typically includes the use of suitable starting materials that undergo a series of reactions to yield the target compound. The specific synthetic routes and reaction conditions can vary depending on the desired outcome and the available reagents . Industrial production methods are designed to optimize yield and purity while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

1-Bromo-3-chlorobicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by another nucleophile.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although the specific conditions and reagents used can vary.

    Addition Reactions: Due to its strained structure, it can also participate in addition reactions, where new atoms or groups are added to the molecule.

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

1-Bromo-3-chlorobicyclo[1.1.1]pentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-chlorobicyclo[1.1.1]pentane involves its interaction with various molecular targets. The strained structure of the bicyclo[1.1.1]pentane core allows it to participate in unique chemical reactions that are not possible with less strained compounds. These interactions can affect molecular pathways and lead to the formation of new chemical bonds .

Comparison with Similar Compounds

1-Bromo-3-chlorobicyclo[1.1.1]pentane can be compared with other similar compounds, such as:

  • 1-Bromo-3-fluorobicyclo[1.1.1]pentane
  • 1-Chloro-3-fluorobicyclo[1.1.1]pentane
  • 1-Bromo-3-iodobicyclo[1.1.1]pentane

These compounds share the bicyclo[1.1.1]pentane core but differ in their halogen substituents. The unique combination of bromine and chlorine in this compound gives it distinct reactivity and properties compared to its analogs .

Properties

Molecular Formula

C5H6BrCl

Molecular Weight

181.46 g/mol

IUPAC Name

1-bromo-3-chlorobicyclo[1.1.1]pentane

InChI

InChI=1S/C5H6BrCl/c6-4-1-5(7,2-4)3-4/h1-3H2

InChI Key

KSXIUDYIBUAQBW-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)Br)Cl

Origin of Product

United States

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